molecular formula C14H25BO2 B13406950 N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

Cat. No.: B13406950
M. Wt: 236.16 g/mol
InChI Key: WHMUSDTWJRKCSL-FJTZARJSSA-N
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Description

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique stereochemistry and the presence of a pinanediol moiety, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves the reaction of N-Butane-2-boronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often performed under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid or borate ester.

    Reduction: Formation of borane derivatives.

    Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene.

Major Products Formed

    Oxidation: Boronic acid or borate ester.

    Reduction: Borane derivatives.

    Substitution: Coupled products with various aryl or vinyl halides.

Scientific Research Applications

Chemistry

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex molecules.

Biology and Medicine

In biological and medicinal research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role in catalysis and material science is also of significant interest.

Mechanism of Action

The mechanism of action of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester in chemical reactions involves the formation of boronate complexes. These complexes can undergo transmetalation in the presence of palladium catalysts, facilitating the formation of new carbon-carbon bonds. The pinanediol moiety can influence the stereochemistry and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinanediol ester
  • Methylboronic acid pinanediol ester
  • Vinylboronic acid pinanediol ester

Uniqueness

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is unique due to its specific stereochemistry and the presence of the pinanediol moiety. This can result in different reactivity and selectivity compared to other boronic esters. Its applications in stereoselective synthesis and potential biological activity make it a compound of interest in various fields.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

(1S,2S,6R)-4-butan-2-yl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C14H25BO2/c1-6-9(2)15-16-12-8-10-7-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t9?,10?,11-,12+,14-/m0/s1

InChI Key

WHMUSDTWJRKCSL-FJTZARJSSA-N

Isomeric SMILES

B1(O[C@@H]2CC3C[C@H]([C@@]2(O1)C)C3(C)C)C(C)CC

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)CC

Origin of Product

United States

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